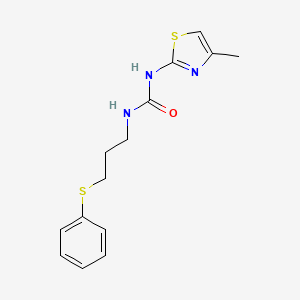

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea

Description

Properties

IUPAC Name |

1-(4-methyl-1,3-thiazol-2-yl)-3-(3-phenylsulfanylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-11-10-20-14(16-11)17-13(18)15-8-5-9-19-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNGUWUZYQEVNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)NCCCSC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can be achieved through a multi-step process:

Formation of 4-Methylthiazole: This can be synthesized by the cyclization of appropriate precursors such as 2-bromoacetophenone and thiourea under basic conditions.

Alkylation: The 4-methylthiazole is then alkylated with 3-bromopropyl phenyl sulfide to introduce the phenylthio-propyl chain.

Urea Formation: Finally, the alkylated product is reacted with an isocyanate or a carbodiimide to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to streamline the process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiazole ring and the phenylthio group can be oxidized under appropriate conditions.

Reduction: The urea moiety can be reduced to form corresponding amines.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: Products may include primary or secondary amines.

Substitution: Products may include various substituted thiazoles.

Scientific Research Applications

Medicinal Chemistry

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea has been identified as a promising lead compound in drug development. Its structural features allow for interactions with specific enzymes or receptors, making it valuable in the design of new pharmaceuticals.

- Urease Inhibition : Research indicates that compounds with thiourea structures can effectively inhibit urease, an enzyme linked to several health issues, including kidney stones and peptic ulcers. Studies have demonstrated that derivatives similar to this compound exhibit potent urease inhibitory activity, suggesting potential therapeutic applications in treating conditions associated with urease activity .

- Anticancer Activity : The thiazole moiety is known for its anticancer properties. Compounds featuring thiazolyl urea structures have been investigated for their ability to inhibit cancer cell proliferation. For instance, a study highlighted the synthesis of thiazolyl urea derivatives that showed significant anticancer activity against various cancer cell lines .

Agricultural Chemistry

The compound may also have applications in developing new agrochemicals, such as pesticides or herbicides. The thiazole ring is often associated with biological activity, making it a candidate for creating effective agricultural agents.

- Pesticide Development : Research into similar compounds has shown that modifications in the thiazole structure can enhance the efficacy of pesticides. The ability to target specific pests while minimizing environmental impact is a key focus area in this field .

Material Science

In material science, 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can be utilized in synthesizing novel materials with unique properties.

- Polymer Synthesis : The compound's functional groups may allow it to act as a building block for polymers with tailored properties. Such materials could find applications in coatings, adhesives, and other industrial products where specific performance characteristics are desired .

Case Study 1: Urease Inhibition

A recent study synthesized various thiourea derivatives and evaluated their urease inhibitory activities. The results indicated that modifications on the phenyl ring significantly influenced the inhibitory efficacy. Compounds similar to 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea demonstrated good to exceptional urease inhibition compared to standard reference compounds .

Case Study 2: Anticancer Activity

Another study focused on thiazolyl urea analogs targeting cancer cell lines such as MDA-MB 231. The synthesized compounds exhibited varying degrees of cytotoxicity, indicating that structural modifications could enhance anticancer properties. This research underscores the potential of thiazole-containing compounds in developing new anticancer agents .

Mechanism of Action

The mechanism of action of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the urea moiety are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

Uniqueness

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea is unique due to the presence of both the thiazole ring and the phenylthio-propyl chain, which may confer specific biological activities and chemical properties not found in similar compounds.

Biological Activity

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea is an organic compound that has garnered attention for its diverse biological activities. This compound features a thiazole ring and a urea moiety linked to a phenylthio-propyl chain, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing detailed insights into its potential applications.

Chemical Structure and Properties

The chemical structure of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea can be represented as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-methyl-1,3-thiazol-2-yl)-3-(3-phenylsulfanylpropyl)urea |

| Molecular Formula | C14H17N3OS2 |

| CAS Number | 900009-26-9 |

This compound's unique structure allows it to engage in various chemical reactions, enhancing its biological activity.

The biological activity of 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring and urea moiety are crucial for binding affinity, enabling the compound to modulate biological pathways effectively.

Biological Activities

Research has indicated that compounds containing thiazole and urea functionalities exhibit a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that related thio-urea derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea have been evaluated for their effectiveness against various pathogens .

- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. In related studies, thio-ureas demonstrated selective activity against different cancer types, with IC50 values indicating effective inhibition of cell proliferation .

- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that a structurally similar thio-urea derivative displayed significant antitumor activity with GI50 values below 30 μM across various cancer cell lines . The selective action against non-small lung cancer and breast cancer highlights the therapeutic potential of these compounds.

- Antimicrobial Efficacy : Research on related compounds revealed their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the thiazole ring enhances membrane permeability, leading to increased antimicrobial action .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of thio-ureas indicate that modifications on the phenylthio group can significantly alter biological activity. For example, substituents on the phenyl ring were found to enhance or diminish anticancer effects .

Summary Table of Biological Activities

Q & A

Basic: What are the recommended synthetic routes for 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea?

Methodological Answer:

The synthesis of urea derivatives typically involves the reaction of isocyanates with amines under controlled conditions. For analogous compounds, such as N-(3-chlorophenyl)-N-(4,5-dihydro-5,5-dimethyl-2-thiazolyl)-N'-phenyl urea, a common approach is to react 3-chlorophenyl isocyanate with 4,5-dihydro-5,5-dimethyl-2-thiazolamine and aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux. A base like triethylamine is added to neutralize HCl formed during the reaction . For the target compound, substituting the isocyanate and amine precursors with 4-methylthiazol-2-yl isocyanate and 3-(phenylthio)propylamine, respectively, would follow a similar protocol.

Advanced: How can computational tools optimize the synthesis and predict reaction pathways for this compound?

Methodological Answer:

AI-powered synthesis planning tools, such as those leveraging the PISTACHIO, REAXYS, and BKMS_METABOLIC databases, can propose feasible synthetic routes by analyzing known reactions and retrosynthetic patterns . For example, retrosynthetic analysis might suggest coupling 4-methylthiazole-2-carboxylic acid with a thiourea intermediate or using one-step strategies to minimize purification steps. Computational models can also predict optimal solvents, temperatures, and catalysts based on electronic and steric parameters of the reactants .

Basic: What analytical techniques are critical for characterizing 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea?

Methodological Answer:

Key techniques include:

- X-ray crystallography to resolve molecular geometry and confirm hydrogen-bonding patterns in the urea moiety (as demonstrated for related compounds) .

- NMR spectroscopy (¹H, ¹³C) to verify substituent positions and purity.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight confirmation.

- HPLC to assess purity, particularly if the compound is intended for biological testing .

Advanced: How should researchers design experiments to evaluate the biological activity of this compound?

Methodological Answer:

- Target Identification : Screen against enzymes like aminopeptidase N (APN), as structurally similar ureas show inhibitory activity in tumor progression models .

- In Vitro Assays : Use dose-response curves (IC₅₀ determination) in cancer cell lines, with controls for cytotoxicity (e.g., MTT assay).

- Structure-Activity Relationship (SAR) : Synthesize derivatives with variations in the thiazole or phenylthio groups to identify key pharmacophores .

- Mechanistic Studies : Employ molecular docking or surface plasmon resonance (SPR) to study binding interactions with target proteins .

Basic: What environmental impact studies are relevant for this compound?

Methodological Answer:

Following frameworks like Project INCHEMBIOL, researchers should:

- Assess Environmental Fate : Measure solubility, logP, and degradation half-lives in water/soil using OECD guidelines .

- Ecotoxicology : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) and evaluate bioaccumulation potential via LC-MS/MS .

- Metabolite Tracking : Use radiolabeled compounds to identify transformation products in simulated environmental conditions .

Advanced: How can conflicting data on biological activity or synthetic yields be resolved?

Methodological Answer:

- Reproducibility Checks : Standardize reaction conditions (solvent purity, temperature control) and validate biological assays with positive/negative controls .

- Structural Validation : Re-analyze disputed compounds via X-ray crystallography or 2D NMR to rule out isomerism or impurities .

- Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological inconsistencies .

Basic: What are the safety considerations for handling this compound in the lab?

Methodological Answer:

- Toxicity Screening : Prioritize acute toxicity assays (e.g., LD₅₀ in rodents) and genotoxicity tests (Ames test) before large-scale synthesis .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy of urea/thiazole derivatives .

- Waste Disposal : Follow institutional guidelines for organic solvents and halogenated byproducts .

Advanced: What strategies can enhance the compound’s stability during storage?

Methodological Answer:

- Thermal Analysis : Perform TGA/DSC to determine decomposition temperatures and optimize storage conditions (e.g., -20°C under argon) .

- Lyophilization : For hygroscopic compounds, lyophilize and store in desiccators with silica gel .

- Degradation Studies : Use accelerated stability testing (40°C/75% RH) with HPLC monitoring to identify degradation pathways .

Basic: How can researchers access high-purity starting materials for synthesis?

Methodological Answer:

- Supplier Vetting : Source reagents from accredited suppliers (e.g., Sigma-Aldrich, TCI) with CoA documentation.

- In-House Purification : Recrystallize amines/isocyanates using gradient solvents (e.g., hexane/ethyl acetate) to ≥98% purity .

- Quality Control : Pre-characterize precursors via melting point analysis and NMR before use .

Advanced: What interdisciplinary approaches can expand the compound’s applications beyond pharmaceuticals?

Methodological Answer:

- Materials Science : Investigate its use in supramolecular assemblies (e.g., hydrogen-bonded networks) for optoelectronic devices, as seen in related urea derivatives .

- Catalysis : Screen as a ligand in transition-metal complexes for cross-coupling reactions, leveraging the thiazole’s electron-donating properties .

- Agricultural Chemistry : Evaluate herbicidal or antifungal activity via leaf-disk assays or in planta models, comparing efficacy to commercial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.